molecular formula C14H21NO4S B2470039 ((2,5-Dimethylphenyl)sulfonyl)leucine CAS No. 1009793-82-1

((2,5-Dimethylphenyl)sulfonyl)leucine

Cat. No.: B2470039
CAS No.: 1009793-82-1
M. Wt: 299.39
InChI Key: YKLYILQBCOVJHM-UHFFFAOYSA-N
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Description

((2,5-Dimethylphenyl)sulfonyl)leucine is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol It is a derivative of leucine, an essential amino acid, and features a sulfonyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dimethylphenyl)sulfonyl)leucine typically involves the reaction of leucine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions

((2,5-Dimethylphenyl)sulfonyl)leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ((2,5-Dimethylphenyl)sulfonyl)leucine is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can be used to study the effects of sulfonylated amino acids on protein function and enzyme activity. It may serve as a model compound for investigating the role of sulfonyl groups in biological systems .

Medicine

Its structure can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties .

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, such as surfactants or polymers, where the sulfonyl group imparts desirable properties like increased solubility or stability .

Mechanism of Action

The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the leucine moiety can interact with hydrophobic pockets in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • ((2,4-Dimethylphenyl)sulfonyl)leucine
  • ((3,5-Dimethylphenyl)sulfonyl)leucine
  • ((2,5-Dimethylphenyl)sulfonyl)alanine

Uniqueness

((2,5-Dimethylphenyl)sulfonyl)leucine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different steric and electronic properties, leading to distinct biological and chemical behaviors .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLYILQBCOVJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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